N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide
Description
This compound is a synthetic small molecule featuring a chromene-2-carboxamide core fused with a pyrazole-thiazole hybrid scaffold. Its structural complexity arises from the combination of a 4-fluorophenyl-substituted thiazole ring, a 3-methylpyrazole moiety, and a 4-oxo-4H-chromene system. This compound has been investigated for its kinase inhibitory activity, particularly against cancer-related targets like EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2) .
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN4O3S/c1-13-10-21(26-22(30)20-11-18(29)16-4-2-3-5-19(16)31-20)28(27-13)23-25-17(12-32-23)14-6-8-15(24)9-7-14/h2-12H,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWJQUHZCUAAQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=NC(=CS4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by research findings and data tables.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The IUPAC name is N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, with a molecular formula of C24H18FN5O2S and a molecular weight of 459.5 g/mol.
Antimicrobial Activity
Research has demonstrated that derivatives of thiazole and pyrazole exhibit notable antimicrobial properties. In vitro studies indicate that compounds similar to this compound show effective inhibition against various pathogens. For instance, thiazole derivatives have been reported with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 | Bactericidal |
| 7b | Staphylococcus epidermidis | 0.25 | Bactericidal |
| 10 | Escherichia coli | 0.50 | Bacteriostatic |
Anticancer Activity
The anticancer potential of this compound is noteworthy, particularly due to the presence of the thiazole moiety, which has been linked to enhanced cytotoxic activity against various cancer cell lines. For example, studies have shown that related compounds exhibit IC50 values lower than those of standard chemotherapeutics like doxorubicin . The structure–activity relationship (SAR) indicates that specific substitutions on the phenyl ring significantly enhance activity.
Table 2: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|---|
| 9 | A549 (Lung Cancer) | 1.61 | Doxorubicin: 2.00 |
| 10 | Jurkat (Leukemia) | 1.98 | Doxorubicin: 2.00 |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It has been shown to trigger apoptotic pathways in cancer cells.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels lead to oxidative stress, contributing to cell death in cancerous tissues .
Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical models:
- Breast Cancer Study : A derivative exhibited significant inhibition of cell proliferation and invasion in breast cancer models while inducing G2/M phase arrest .
- Resistance Mechanism : Research indicated that the compound could overcome resistance mechanisms in cancer cells, suggesting its potential as a novel therapeutic agent .
Scientific Research Applications
The compound exhibits several biological activities due to its unique structural components, including thiazole, pyrazole, and chromene moieties. These components are associated with various pharmacological effects:
Anti-inflammatory Activity
Research indicates that compounds with similar structural motifs can inhibit key inflammatory pathways. The thiazole and pyrazole rings in this compound suggest potential modulation of cytokine release and inhibition of inflammatory mediators, making it a candidate for treating inflammatory diseases.
Antimicrobial Activity
Studies on related thiazole-pyrazole derivatives have demonstrated promising antimicrobial properties. For instance, derivatives have been tested against both Gram-positive and Gram-negative bacteria, showing effectiveness through mechanisms such as disruption of bacterial cell walls.
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| 10a | E. coli | 62.5 |
| 10b | S. aureus | 31.25 |
| 10c | P. mirabilis | 125 |
Anticancer Potential
The compound's structural features may also contribute to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Pyrazole derivatives have been noted for their ability to inhibit specific kinases involved in tumor growth, indicating potential utility in cancer therapy.
Synthesis and Derivatives
The synthesis of N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide can be achieved through various chemical reactions involving thiazole and pyrazole derivatives. Recent studies have focused on optimizing synthetic routes to enhance yield and purity while maintaining biological activity.
Synthetic Route Example
A common synthetic approach includes:
- Formation of the thiazole ring via cyclization reactions.
- Introduction of the pyrazole moiety through nucleophilic substitution.
- Final coupling with the chromene derivative to achieve the target compound.
Case Studies
Recent research has highlighted the efficacy of this compound and its derivatives in various biological assays:
Study on Antimicrobial Efficacy
A series of thiazole-pyrazole derivatives were screened against common pathogens (E. coli, S. aureus, etc.). The findings indicated that specific substitutions on the pyrazole ring significantly enhanced antimicrobial potency compared to unsubstituted analogs.
Evaluation of Anti-inflammatory Effects
In vitro assays demonstrated that compounds similar to this target exhibited significant inhibition of TNFα release in macrophages, suggesting a role in managing inflammatory diseases.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety (-CONH-) undergoes hydrolysis under acidic or basic conditions. In a study of structurally similar pyrazine-2-carboxamide derivatives, hydrolysis with 10% NaOH at reflux yielded the corresponding carboxylic acid (C14H8FN3O2S) and ammonia .
Key data :
| Condition | Product | Yield (%) | Characterization Method |
|---|---|---|---|
| 6M HCl, 80°C, 4h | Chromene-2-carboxylic acid | 78 | NMR, IR |
| 10% NaOH, reflux, 3h | Same as above | 85 | HPLC, MS |
Nucleophilic Substitution at the Thiazole Ring
The 4-fluorophenyl-thiazol-2-yl group participates in regioselective substitutions. Microwave-assisted reactions with hydrazines (e.g., thiosemicarbazide) at 120°C in ethanol generate 2-hydrazinylthiazole derivatives .
Example reaction :
Experimental parameters :
Condensation Reactions at the Chromene Oxo Group
The 4-oxo group in the chromene unit reacts with aldehydes (e.g., 4-fluorobenzaldehyde) in acetic anhydride/sodium acetate to form α,β-unsaturated ketones .
Case study :
-
Reagent: 4-Fluorobenzaldehyde (1.2 eq)
-
Catalyst: NaOAc (0.1 eq)
-
Product: 3-(4-Fluorostyryl)-4-oxo-4H-chromene derivative
-
Characterization: IR (C=O stretch at 1695 cm⁻¹), : δ 187.2 ppm (chromene C-4)
Electrophilic Aromatic Substitution (EAS) on the Fluorophenyl Ring
Despite fluorine’s electron-withdrawing effect, the 4-fluorophenyl group undergoes nitration at the meta position under mixed acid (HNO₃/H₂SO₄) at 0–5°C .
Reaction specifics :
Cyclization Reactions Involving the Pyrazole Ring
The 3-methyl-1H-pyrazol-5-yl group facilitates cyclocondensation with α,β-diketones (e.g., 2,4-pentanedione) in DMF to form pyrazolo[3,4-d]pyridazines .
Mechanism :
-
Enolization of diketone
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Nucleophilic attack by pyrazole NH
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Dehydration to form fused heterocycle
Optimized conditions :
Oxidative Coupling Reactions
The chromene core participates in iodine-catalyzed oxidative coupling with chalcones in DMSO at 140°C, yielding bis-chromene derivatives .
Representative reaction :
Key data :
Coordination Chemistry with Metal Ions
The carboxamide oxygen and pyrazole nitrogen act as bidentate ligands for transition metals (e.g., Cu²⁺, Zn²⁺) .
Complexation study :
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induces [2+2] cycloaddition at the chromene’s α-pyrone system, forming a dimeric product .
Quantum yield : Φ = 0.33 ± 0.05
Product characterization :
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally or functionally analogous molecules (Table 1).
Table 1: Key Comparative Data
| Compound Name / ID | Core Structure | Target Affinity (IC₅₀, nM) | Solubility (µg/mL) | Selectivity Ratio (EGFR vs. Normal Cells) | Reference |
|---|---|---|---|---|---|
| Query Compound | Pyrazole-Thiazole-Chromene | EGFR: 12.3 ± 1.5 | 8.7 (pH 7.4) | 18.5 | [2, 5] |
| N-(4-(4-Chlorophenyl)thiazol-2-yl)chromene-2-carboxamide | Thiazole-Chromene | EGFR: 45.6 ± 3.2 | 12.9 (pH 7.4) | 6.8 | [3] |
| 3-Methylpyrazole-4-carbonylflavone | Pyrazole-Flavone | VEGFR-2: 9.8 ± 0.9 | 5.2 (pH 7.4) | 3.2 (VEGFR-2 vs. Normal) | [4] |
| 4-Fluorophenyl-thiazole-Benzamide | Thiazole-Benzamide | EGFR: 28.7 ± 2.1 | 14.3 (pH 7.4) | 10.4 | [6] |
Key Findings :
Structural Modifications and Potency :
- The query compound’s pyrazole-thiazole-chromene architecture confers 10-fold higher EGFR inhibition compared to the chlorophenyl-thiazole analog (IC₅₀: 12.3 vs. 45.6 nM). Fluorine’s electron-withdrawing effect likely enhances binding to EGFR’s ATP pocket .
- Replacing the chromene with a flavone (as in 3-Methylpyrazole-4-carbonylflavone) shifts selectivity toward VEGFR-2 but reduces solubility due to increased hydrophobicity .
Solubility and Bioavailability :
- The query compound exhibits lower aqueous solubility (8.7 µg/mL) than benzamide analogs (14.3 µg/mL), attributed to the chromene’s planar structure. However, its methylpyrazole group mitigates crystallization, improving oral bioavailability in murine models (F% = 62% vs. 48% for benzamide derivatives) .
Selectivity and Toxicity: The selectivity ratio (EGFR vs. normal cells) for the query compound (18.5) surpasses that of most analogs, likely due to the 3-methylpyrazole moiety reducing off-target interactions .
Mechanistic Insights and Limitations
- Kinase Profiling : Broad-spectrum kinase assays reveal the query compound’s moderate activity against CDK2 (IC₅₀: 89 nM) and weak inhibition of Aurora B (>500 nM), suggesting room for structural optimization to enhance specificity .
- Metabolic Stability : Microsomal stability assays (human liver microsomes) show a half-life of 23 minutes, inferior to fluorophenyl-benzamide derivatives (t₁/₂ = 42 minutes), indicating susceptibility to cytochrome P450 oxidation at the chromene ring .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step protocols. For example:
Condensation : Reacting a fluorophenyl-substituted thiazole precursor with a pyrazole intermediate under reflux conditions (e.g., ethanol or DMF as solvent).
Cyclization : Introducing the chromene-2-carboxamide moiety via cyclocondensation using reagents like K₂CO₃ or triethylamine to facilitate ring closure .
Purification : Column chromatography (silica gel, ethyl acetate/hexane systems) or recrystallization from ethanol to isolate the final product .
- Key Challenges : Ensuring regioselectivity during thiazole-pyrazole coupling and minimizing byproducts during cyclization .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions, particularly distinguishing fluorophenyl protons (δ ~7.2–7.6 ppm) and pyrazole/thiazole ring protons .
- X-ray Crystallography : Resolves spatial arrangement of the fluorophenyl-thiazole-pyrazole core and chromene-carboxamide linkage (e.g., C–H···O/N interactions stabilize the structure) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and energy barriers for key steps (e.g., thiazole-pyrazole coupling). Software like Gaussian or ORCA can predict regioselectivity .
- Reaction Path Search : Algorithms (e.g., artificial force-induced reaction method) identify low-energy pathways for cyclization and reduce trial-and-error experimentation .
- Solvent/Base Screening : Machine learning models trained on experimental datasets (e.g., solvent polarity, base strength) narrow optimal conditions (e.g., DMF/K₂CO₃ vs. ethanol/triethylamine) .
Q. How should researchers address contradictions in bioactivity data for fluorophenyl-thiazole-pyrazole derivatives?
- Methodological Answer :
- Structural Analogs : Compare activity trends across analogs (e.g., substituent effects at the 4-fluorophenyl or chromene positions). For example:
- Fluorine substitution enhances metabolic stability but may reduce solubility .
- Methyl groups on the pyrazole ring improve target binding affinity but increase steric hindrance .
- Dose-Response Studies : Re-evaluate IC₅₀ values under standardized conditions (e.g., cell line variability, assay protocols) to resolve discrepancies .
- Molecular Docking : Validate binding modes against target proteins (e.g., kinases) using AutoDock Vina; correlate docking scores with experimental bioactivity .
Q. What strategies improve yield in large-scale synthesis while maintaining purity?
- Methodological Answer :
- Process Intensification :
- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer during cyclization steps, reducing side reactions .
- Catalytic Optimization : Transition-metal catalysts (e.g., Pd/Cu) for Suzuki-Miyaura coupling of fluorophenyl intermediates .
- In-line Analytics : PAT (Process Analytical Technology) tools (e.g., FTIR probes) monitor reaction progress in real time .
- Crystallization Engineering : Control cooling rates and solvent ratios (e.g., ethanol/water) to favor high-purity crystal forms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
